FLTX1

Description

BenchChem offers high-quality FLTX1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FLTX1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H28N4O4 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

InChI |

InChI=1S/C31H28N4O4/c1-3-26(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)24-14-16-25(17-15-24)38-21-20-34(2)27-18-19-28(35(36)37)31-30(27)32-39-33-31/h4-19H,3,20-21H2,1-2H3/b29-26- |

InChI Key |

UKSXWLGSDIHAEK-WCTVFOPTSA-N |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])/C5=CC=CC=C5 |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to FLTX1: A Novel Fluorescent Tamoxifen Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FLTX1, a novel fluorescent derivative of Tamoxifen. FLTX1 serves as a valuable tool in cancer research, particularly in the study of estrogen receptor (ER) positive breast cancers. This document will delve into its chemical properties, mechanism of action, and experimental applications, presenting data in a clear and accessible format for the scientific community.

Introduction to FLTX1

FLTX1 is a synthetic compound that covalently links Tamoxifen, a well-known selective estrogen receptor modulator (SERM), to a fluorescent biomarker, 7-nitro-2,1,3-benzoxadiazole (NBD).[1] This unique combination allows for the specific labeling and visualization of intracellular Tamoxifen-binding sites, primarily estrogen receptors.[2][3] Unlike traditional antibody-based methods for ER detection, FLTX1 can be used in both permeabilized and non-permeabilized cells, offering greater flexibility in experimental design.[3][4]

Functionally, FLTX1 retains the potent antiestrogenic properties of its parent compound, Tamoxifen, effectively inhibiting the proliferation of breast cancer cells.[2] A key advantage of FLTX1 is its apparent lack of the estrogenic agonistic effects on the uterus that are sometimes associated with Tamoxifen treatment, suggesting its potential as a safer therapeutic alternative.[1][2][5]

Chemical Structure and Properties

FLTX1 is chemically identified as N-[2-[4-[(1Z)-1,2-Diphenyl-1-buten-1-yl]phenoxy]ethyl]-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine.[3] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1481401-71-1 | [3] |

| Chemical Formula | C31H28N4O4 | [3] |

| Molecular Weight | 520.59 g/mol | [3] |

| Exact Mass | 520.2111 | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% (HPLC) | [3] |

| Solubility | DMSO | [6] |

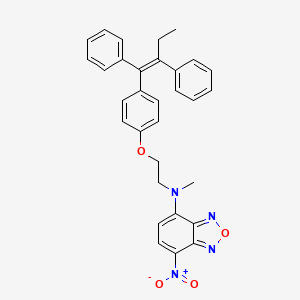

A 2D representation of the chemical structure of FLTX1 is provided below.

Caption: 2D chemical structure of FLTX1.

Mechanism of Action and Signaling Pathway

FLTX1 primarily functions as an antagonist of the estrogen receptor. It competitively binds to the ligand-binding domain of ER, displacing the endogenous ligand, 17β-estradiol.[4][5] This binding event prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent transcription of estrogen-responsive genes, thereby inhibiting hormone-dependent cell proliferation.[1]

Interestingly, studies have shown that while FLTX1 binding is completely displaced by unlabeled Tamoxifen, it is only partially displaced by estradiol. This suggests the existence of other non-ER-related binding sites for triphenylethylene compounds like Tamoxifen and its derivatives.[1][5]

The signaling pathway illustrating the antagonistic action of FLTX1 on the estrogen receptor is depicted in the following diagram:

Caption: Antagonistic action of FLTX1 on the Estrogen Receptor signaling pathway.

Experimental Data and Applications

FLTX1 has been utilized in a variety of in vitro and in vivo experimental settings to probe the function and localization of estrogen receptors.

In Vitro Studies

The following table summarizes key quantitative data from in vitro experiments involving FLTX1.

| Experiment | Cell Line | Parameter | Value | Reference |

| Competitive Binding Assay | Rat Uterine Cytosol | IC50 vs. [3H]E2 | 87.5 nM | [2][7] |

| Luciferase Reporter Assay (Antagonistic Activity) | MCF7 | IC50 | 1.74 µM | [7][8] |

| Luciferase Reporter Assay (Antagonistic Activity) | T47D-KBluc | IC50 | 0.61 µM | [7][8] |

| Cell Proliferation Assay | MCF7 | - | Dose-dependent reduction | [2] |

These studies demonstrate that FLTX1 effectively competes with estradiol for ER binding and inhibits estrogen-induced transcriptional activity and cell proliferation.[2][7][8]

In Vivo Studies

In vivo studies in animal models have highlighted the unique properties of FLTX1 compared to Tamoxifen.

| Animal Model | Experiment | Observation | Reference |

| Immature female CD-1 mice and Sprague-Dawley rats | Uterotrophic Assay | Devoid of estrogenic uterotrophic, hyperplasic, and hypertrophic effects. | [1][2] |

| Immature female CD-1 mice and Sprague-Dawley rats | PCNA Immunohistochemistry | Failed to alter basal proliferating cell nuclear antigen immunoreactivity. | [2][7][8] |

These findings underscore the lack of uterine agonistic activity of FLTX1, a significant advantage over Tamoxifen.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of FLTX1 in research. Below are generalized methodologies for key experiments.

Cellular Labeling and Confocal Microscopy

This protocol describes the use of FLTX1 for labeling estrogen receptors in cultured cells.

Caption: Generalized workflow for cellular labeling with FLTX1 and co-localization studies.

Notes:

-

For live-cell imaging, the fixation and permeabilization steps should be omitted.

-

Competition experiments can be performed by co-incubating FLTX1 with an excess of unlabeled Tamoxifen or estradiol to confirm binding specificity.[1]

Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of FLTX1 to the estrogen receptor.

Caption: Workflow for a competitive radioligand binding assay to determine FLTX1 affinity for ER.

Conclusion

FLTX1 is a multifaceted research tool with significant potential in the field of breast cancer research and drug development. Its ability to act as both a fluorescent probe and a potent antiestrogen, coupled with its favorable in vivo profile, makes it a valuable asset for studying estrogen receptor biology and for the development of novel SERMs with improved safety profiles. This guide provides a foundational understanding of FLTX1, and it is anticipated that further research will continue to uncover new applications for this innovative compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, FLTX1, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLTX1 Supplier | CAS 1481401-71-1| AOBIOUS [aobious.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of Fms-like Tyrosine Kinase 3 Ligand (FLT3LG) in Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fms-like tyrosine kinase 3 ligand (FLT3LG), a critical hematopoietic cytokine, is emerging as a pivotal player in the breast cancer tumor microenvironment. This technical guide provides a comprehensive overview of the mechanism of action of FLT3LG in breast cancer, with a focus on its role in modulating anti-tumor immunity. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

Breast cancer remains a significant global health challenge, with a pressing need for novel therapeutic targets and prognostic biomarkers.[1][2][3] Recent research has increasingly highlighted the importance of the tumor microenvironment (TME) in dictating cancer progression and therapeutic response. Within this complex ecosystem, the cytokine Fms-like tyrosine kinase 3 ligand (FLT3LG), also known as FLT3L, has been identified as a crucial factor in orchestrating an anti-tumor immune response.[2]

It is important to note a point of potential nomenclature confusion. The term "FLTX1" has been used to refer to a fluorescent derivative of tamoxifen, a selective estrogen receptor modulator used in breast cancer therapy.[4][5][6][7] This guide, however, focuses on the cytokine FLT3LG , due to its significant and actively researched role in the fundamental mechanisms of breast cancer biology, particularly its interaction with the immune system.

FLT3LG is a hematopoietic cytokine that, by binding to its receptor FLT3, plays a vital role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[8] In the context of breast cancer, emerging evidence suggests that higher expression of FLT3LG is correlated with improved survival outcomes.[1][2][3] This protective effect appears to be mediated primarily through its influence on the immune cell infiltrate within the TME.

The FLT3/FLT3LG Axis in the Breast Cancer Tumor Microenvironment

The biological effects of FLT3LG are initiated by its binding to the Fms-like tyrosine kinase 3 (FLT3) receptor, a member of the class III receptor tyrosine kinase family.[8][9] This receptor is predominantly expressed on hematopoietic stem and progenitor cells, including the precursors of dendritic cells (DCs).[9][10]

In the breast cancer TME, FLT3LG is primarily produced by immune cells, such as natural killer (NK) cells.[2][10] The interaction between FLT3LG and the FLT3 receptor on immune progenitor cells leads to the expansion and differentiation of conventional dendritic cells (cDCs), particularly the cDC1 subtype.[11][12] These cDC1s are critical for initiating an anti-tumor immune response by capturing tumor antigens and cross-presenting them to CD8+ T cells, leading to their activation and subsequent killing of cancer cells.

Furthermore, studies have shown that high FLT3LG expression is associated with increased infiltration of various immune cells, including B cells, CD4+ T cells, CD8+ T cells, and NK cells, into the tumor.[1] This enriched immune infiltrate is a key characteristic of an immunologically "hot" tumor, which is more likely to respond to immunotherapies.

Signaling Pathways

Upon binding of FLT3LG, the FLT3 receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and autophosphorylation of the receptor.[8] This phosphorylation creates docking sites for various downstream signaling molecules, initiating multiple intracellular signaling cascades that are crucial for cell proliferation, survival, and differentiation.[8][13] The key signaling pathways activated by the FLT3/FLT3LG axis include:

-

RAS/RAF/MAPK/Erk Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

JAK/STAT5/PIM-1 Pathway: This cascade is involved in cell survival and proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.

The activation of these pathways in hematopoietic progenitors, particularly DC precursors, by FLT3LG leads to their expansion and differentiation, ultimately bolstering the anti-tumor immune response.

Caption: FLT3LG Signaling Pathway in Immune Progenitor Cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on FLT3LG and its receptor in breast cancer.

Table 1: Association of FLT3LG Expression with Patient Survival

| Cohort | High FLT3LG Expression | Low FLT3LG Expression | Statistic | Reference |

| TCGA BRCA | Prolonged Survival | Poorer Survival | p < 0.05 | [1][2] |

| GSE103091 | Prolonged Survival | Poorer Survival | p < 0.05 | [1] |

| GSE96058 | Prolonged Survival | Poorer Survival | p < 0.05 | [1] |

Table 2: Correlation of FLT3LG Expression with Immune Cell Infiltration

| Immune Cell Type | Correlation with FLT3LG | Statistic | Reference |

| B Cells | Positive | p < 0.05 | [1] |

| CD4+ T Cells | Positive | p < 0.05 | [1] |

| CD8+ T Cells | Positive | p < 0.05 | [1] |

| Neutrophils | Positive | p < 0.05 | [1] |

| Macrophages | Positive | p < 0.05 | [1] |

| Dendritic Cells | Positive | p < 0.05 | [1] |

| Natural Killer (NK) Cells | Positive | p < 0.05 | [1] |

Table 3: Association of FLT3LG Expression with Genetic Mutations

| Mutation | Enriched in High FLT3LG Tumors | Enriched in Low FLT3LG Tumors | Reference |

| PIK3CA | Yes | No | [1][2][3] |

| TP53 | No | Yes | [1][2][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on FLT3LG in breast cancer.

5.1. Single-Cell RNA Sequencing (scRNA-seq) Analysis

-

Objective: To identify the expression of FLT3LG in different cell types within the breast cancer tumor microenvironment.

-

Protocol:

-

Fresh tumor tissue is dissociated into a single-cell suspension using enzymatic digestion (e.g., with collagenase and dispase).

-

Red blood cells are lysed, and the cell suspension is filtered to remove debris.

-

Single-cell capture, lysis, and barcoding are performed using a commercial platform (e.g., 10x Genomics Chromium).

-

cDNA is synthesized and amplified by PCR.

-

Sequencing libraries are prepared and sequenced on a high-throughput sequencer.

-

Data is processed using a standard bioinformatics pipeline (e.g., Cell Ranger) for alignment, quantification, and cell clustering.

-

Gene expression, including that of FLT3LG, is analyzed across different cell clusters to identify cell-type-specific expression patterns.

-

5.2. Immunohistochemistry (IHC) for Immune Cell Infiltration

-

Objective: To quantify the infiltration of different immune cell populations in breast tumor tissues with high and low FLT3LG expression.

-

Protocol:

-

Formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a heat-induced epitope retrieval method.

-

Endogenous peroxidase activity is blocked with hydrogen peroxide.

-

Sections are incubated with primary antibodies specific for immune cell markers (e.g., CD3 for T cells, CD20 for B cells, CD68 for macrophages).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

-

The signal is developed using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.

-

Sections are counterstained with hematoxylin.

-

The number of positive-staining cells is quantified per unit area using light microscopy and image analysis software.

-

5.3. Gene Set Enrichment Analysis (GSEA)

-

Objective: To identify the biological pathways associated with high FLT3LG expression in breast cancer.

-

Protocol:

-

Bulk RNA-sequencing data from a breast cancer cohort (e.g., TCGA) is obtained.

-

Samples are stratified into high and low FLT3LG expression groups based on a defined cutoff (e.g., median expression).

-

A ranked list of all genes is generated based on their differential expression between the high and low FLT3LG groups.

-

GSEA is performed using a curated database of gene sets (e.g., KEGG, GO, Hallmark).

-

The analysis determines whether specific gene sets are significantly enriched at the top or bottom of the ranked list, indicating their association with high or low FLT3LG expression.

-

Caption: Bioinformatic Workflow for Analyzing FLT3LG in Breast Cancer.

Conclusion and Future Directions

The evidence strongly suggests that FLT3LG is a key regulator of the immune landscape in breast cancer. Its mechanism of action, primarily through the expansion and activation of dendritic cells and the recruitment of a diverse array of immune effector cells, positions it as a protective factor and a potential biomarker for prognosis. The association of FLT3LG expression with specific genetic mutations, such as PIK3CA and TP53, opens up avenues for patient stratification and the development of targeted therapeutic strategies.[2]

Future research should focus on further elucidating the intricate crosstalk between FLT3LG-producing cells and other components of the TME. Investigating the therapeutic potential of targeting the FLT3/FLT3LG axis, either through recombinant FLT3LG administration or in combination with other immunotherapies like checkpoint inhibitors, holds significant promise for improving outcomes for breast cancer patients. A deeper understanding of the regulatory mechanisms governing FLT3LG expression in breast tumors will also be crucial for the development of novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. FLT3LG as an inflammatory hub bridging tumor immune surveillance to therapy response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3LG as an inflammatory hub bridging tumor immune surveillance to therapy response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High FLT3 expression indicates favorable prognosis and correlates with clinicopathological parameters and immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Flt3L/Flt3 Axis in Dendritic Cell Biology and Cancer Immunotherapy [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Phase I Study of GS-3583, an FMS-like Tyrosine Kinase 3 Agonist Fc Fusion Protein, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

FLTX1: A Technical Guide to the Discovery, Synthesis, and Application of a Novel Fluorescent Tamoxifen Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent tamoxifen derivative, FLTX1. It details its discovery, a step-by-step synthesis protocol, and in-depth methodologies for key experiments validating its biological activity. This document is intended to serve as a valuable resource for researchers in the fields of oncology, endocrinology, and drug development who are interested in the application of fluorescent probes for studying estrogen receptor biology and developing novel antiestrogenic therapies.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer. However, its clinical utility is hampered by undesirable side effects, including an increased risk of uterine cancer, which are attributed to its partial agonist activity in uterine tissue. To overcome these limitations and to provide a tool for studying tamoxifen's mechanism of action, a novel fluorescent derivative, FLTX1, was developed.

FLTX1 was designed to retain the antiestrogenic properties of tamoxifen while being devoid of its estrogenic agonistic effects. Furthermore, its intrinsic fluorescence allows for the direct visualization of its subcellular localization and interaction with its target, the estrogen receptor. This guide elucidates the synthesis of FLTX1 and the key experimental findings that establish its unique pharmacological profile.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the biological activity of FLTX1 in comparison to tamoxifen and estradiol.

Table 1: Estrogen Receptor Binding Affinity

| Compound | IC50 (nM) for ER Binding | Cell/Tissue System | Reference |

| FLTX1 | 87.5 | Rat Uterine Cytosol | [1] |

| Tamoxifen | Similar to FLTX1 | Not explicitly stated | Implied by competitive displacement experiments |

Table 2: In Vitro Antiestrogenic Activity

| Assay | Cell Line | FLTX1 IC50 (µM) | Tamoxifen IC50 (µM) | Notes |

| Inhibition of E2-induced Luciferase Activity | MCF-7 | Not specified | Not specified | FLTX1 reduces estradiol-induced luciferase expression in a dose-dependent manner.[1] |

| Inhibition of Cell Proliferation | MCF-7 | Not specified | Not specified | FLTX1 (0.01-10 μM) reduces MCF7 cell proliferation in a dose-dependent manner over 6 days.[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of FLTX1 and the key in vitro and in vivo assays used to characterize its activity.

Synthesis of FLTX1 (N-(7-nitrobenzo[c][2][3][4]oxadiazol-4-yl)demethyltamoxifen)

The synthesis of FLTX1 is a two-step process involving the N-demethylation of tamoxifen followed by the covalent attachment of the fluorophore 4-chloro-7-nitrobenzo[c][2][3][4]oxadiazole (NBD-Cl).[4]

Step 1: N-demethylation of Tamoxifen

-

Reaction Setup: In a round-bottom flask, dissolve tamoxifen in dichloroethane.

-

Addition of Reagent: Add ethyl chloroformate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time to ensure complete reaction (monitoring by TLC is recommended).

-

Work-up: After cooling, the reaction mixture is subjected to an appropriate aqueous work-up to remove excess reagents and byproducts.

-

Purification: The crude N-demethyltamoxifen is purified by column chromatography on silica gel.

Step 2: Covalent Binding of NBD-Cl

-

Reaction Setup: Dissolve the purified N-demethyltamoxifen in methanol in a reaction vessel protected from light.

-

Addition of Fluorophore: Add 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Purification: The final product, FLTX1, is purified by column chromatography on silica gel to yield a fluorescent solid.[4]

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of FLTX1 to compete with radiolabeled estradiol for binding to the estrogen receptor. The protocol is adapted from established methods for ER binding assays.[5][6][7][8]

-

Preparation of Rat Uterine Cytosol:

-

Uteri from ovariectomized Sprague-Dawley rats are homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]

-

The homogenate is centrifuged at high speed to obtain a cytosolic fraction rich in estrogen receptors.[6]

-

The protein concentration of the cytosol is determined using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of [³H]-estradiol with the rat uterine cytosol in the presence of increasing concentrations of unlabeled FLTX1 or tamoxifen (as a competitor).

-

Include control wells for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation and Detection:

-

Separate bound from free radioligand using a hydroxylapatite or charcoal-dextran method.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

-

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of FLTX1 to inhibit estrogen-induced gene transcription.[9][10][11][12]

-

Cell Culture and Transfection:

-

Culture MCF-7 human breast cancer cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.

-

Seed the cells in a 24-well plate and allow them to attach overnight.

-

Transfect the cells with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene using a suitable transfection reagent.[10]

-

-

Treatment:

-

After a 6-hour transfection period, treat the cells with various concentrations of FLTX1 or tamoxifen in the presence or absence of 17β-estradiol (E2).[10]

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the luciferase activity to the protein concentration in each lysate.

-

Express the results as a percentage of the E2-induced luciferase activity and calculate the IC50 for inhibition.

-

Cell Proliferation (Sulforhodamine B - SRB) Assay

This assay assesses the effect of FLTX1 on the proliferation of ER+ breast cancer cells.[13][14][15][16][17]

-

Cell Seeding:

-

Seed MCF-7 cells in 96-well plates at a suitable density and allow them to attach for 24 hours.

-

-

Treatment:

-

Treat the cells with a range of concentrations of FLTX1 or tamoxifen for a period of 6 days.

-

-

Cell Fixation and Staining:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition compared to untreated control cells.

-

In Vivo Uterotrophic Bioassay

This assay evaluates the estrogenic or antiestrogenic effects of FLTX1 on the uterus of immature or ovariectomized rodents, following the OECD Test Guideline 440.[2][3][18][19][20]

-

Animal Model:

-

Dosing:

-

Administer FLTX1 or tamoxifen daily for three consecutive days via oral gavage or subcutaneous injection.[2]

-

Include a vehicle control group and a positive control group treated with ethinyl estradiol.

-

-

Necropsy and Uterine Weight Measurement:

-

Approximately 24 hours after the final dose, euthanize the animals.[2]

-

Carefully dissect the uterus, trim away any adhering fat and mesentery, and record the wet weight.

-

-

Data Analysis:

-

Compare the mean uterine weights of the treated groups to the vehicle control group.

-

A statistically significant increase in uterine weight indicates an estrogenic effect, while a lack of increase in the presence of an estrogen challenge indicates an antiestrogenic effect.

-

Confocal Microscopy for ER Colocalization

This method visualizes the subcellular localization of FLTX1 and its colocalization with the estrogen receptor alpha (ERα).[21][22][23]

-

Cell Culture and Treatment:

-

Grow MCF-7 cells on glass coverslips.

-

Treat the cells with FLTX1 for a specified period.

-

-

Immunocytochemistry:

-

Fix the cells with methanol at -20°C.[21]

-

Permeabilize the cells with a suitable detergent if intracellular targets are to be visualized.

-

Block non-specific binding with a blocking solution (e.g., 10% normal goat serum).[23]

-

Incubate with a primary antibody against ERα.

-

Incubate with a fluorescently labeled secondary antibody that has a different emission spectrum from FLTX1 (e.g., Alexa Fluor 488).[23]

-

Counterstain the nuclei with DAPI.[23]

-

-

Confocal Imaging:

-

Mount the coverslips on microscope slides.

-

Acquire images using a confocal laser scanning microscope, with separate channels for FLTX1, the ERα antibody, and DAPI.

-

-

Image Analysis:

-

Merge the images from the different channels to visualize the colocalization of FLTX1 and ERα. Colocalization will appear as a new color in the merged image.

-

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of FLTX1 in an estrogen-responsive cell.

Caption: Mechanism of FLTX1 action in an estrogen-responsive cell.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the biological activity of FLTX1.

Caption: Experimental workflow for FLTX1 characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulforhodamine B (SRB) assay [bio-protocol.org]

- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. | Semantic Scholar [semanticscholar.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 20. researchmap.jp [researchmap.jp]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Immunogold Electron Microscopy and Confocal Analyses Reveal Distinctive Patterns of Histone H3 Phosphorylation During Mitosis in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

FLTX1: A Novel Selective Estrogen Receptor Modulator with a Unique Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: FLTX1 is a novel, fluorescently labeled derivative of tamoxifen, designed as a selective estrogen receptor modulator (SERM). It serves as a valuable tool for investigating the molecular pharmacology of tamoxifen and presents itself as a potential therapeutic agent with distinct advantages over its parent compound. This technical guide provides a comprehensive overview of FLTX1, focusing on its mechanism of action, experimental evaluation, and unique properties that distinguish it from other SERMs.

FLTX1 was developed to exhibit the antiestrogenic properties of tamoxifen, crucial for its application in estrogen receptor (ER)-positive breast cancer, while aiming to eliminate the undesirable estrogenic side effects, such as the increased risk of uterine cancer.[1][2] This document details the binding affinity, in vitro and in vivo activities, and the underlying signaling pathways associated with FLTX1.

Core Data Summary

The following tables summarize the key quantitative data gathered from various studies on FLTX1, providing a comparative perspective against tamoxifen where available.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Assay Type | System | IC50 (nM) | Reference |

| FLTX1 | Competitive displacement of [³H] E₂ | Rat uterine cytosol | 87.5 | [3][4] |

| Tamoxifen | Competitive displacement of [³H] E₂ | Rat uterine cytosol | Similar to FLTX1 | [1][2] |

Table 2: In Vitro Antiestrogenic Activity

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| FLTX1 | MCF7 | E2-induced luciferase activity | Decrease in luciferase expression | 1.74 | [3][4] |

| FLTX1 | T47D-KBluc | E2-induced luciferase activity | Decrease in luciferase expression | 0.61 | [3][4] |

Table 3: In Vitro Proliferative Effects

| Compound | Cell Line | Treatment | Observation | Reference |

| FLTX1 | MCF7 | 0.01-10 µM for 6 days | Dose-dependent reduction in cell proliferation; significantly more effective than Tamoxifen at 0.1 µM. | [2][3] |

| FLTX1 | MCF7 | Pre-treatment for 24h followed by E₂ | Counteracts E₂-induced cell growth. | [3] |

Table 4: In Vivo Uterotrophic Effects

| Compound | Species | Dosage | Outcome | Reference |

| FLTX1 | Immature female CD-1 mice and Sprague-Dawley rats | 0.01-1 mg/kg/day s.c. for 3 days | Devoid of estrogenic uterotrophic, hyperplasic, and hypertrophic effects. Failed to alter basal proliferating cell nuclear antigen (PCNA) immunoreactivity. | [2] |

| Tamoxifen | N/A | N/A | Known to exhibit estrogenic agonistic effects on the uterus. | [1][2] |

Signaling Pathways and Mechanism of Action

FLTX1 functions as a competitive antagonist of the estrogen receptor. It binds to the ligand-binding domain of ERα, displacing the natural ligand, 17β-estradiol (E₂), thereby inhibiting the activation of the receptor.[5][6] Unlike E₂, which promotes a conformational change in the ER that facilitates the recruitment of co-activators and subsequent transcription of estrogen-responsive genes, FLTX1 induces a different conformational state. This altered conformation hinders the binding of co-activators, leading to the recruitment of co-repressors and the silencing of target genes involved in cell proliferation. A key distinction of FLTX1 is its lack of significant agonistic activity in uterine tissue, a major drawback of tamoxifen.

Below are diagrams illustrating the signaling pathways and a typical experimental workflow for evaluating a SERM like FLTX1.

Caption: FLTX1 vs. Estradiol Signaling Pathway.

Caption: Experimental Workflow for SERM Evaluation.

Detailed Experimental Protocols

Herein are detailed methodologies for the key experiments cited in the evaluation of FLTX1.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of FLTX1 to the estrogen receptor by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]E₂).

Methodology:

-

Preparation of ER-rich Cytosol: Uterine tissue from immature female Sprague-Dawley rats is homogenized in a buffer (e.g., Tris-HCl, EDTA, glycerol). The homogenate is centrifuged at high speed to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding: Aliquots of the uterine cytosol are incubated with a fixed concentration of [³H]E₂ (e.g., 5 nM) and increasing concentrations of unlabeled FLTX1 (or tamoxifen as a control) ranging from 0.1 nM to 100 µM.

-

Incubation: The mixture is incubated for 18 hours at 4°C to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the mixture to adsorb the unbound [³H]E₂. The mixture is then centrifuged, and the supernatant containing the protein-bound [³H]E₂ is collected.

-

Quantification: The radioactivity in the supernatant is measured using a scintillation counter.

-

Data Analysis: The concentration of FLTX1 that inhibits 50% of the specific binding of [³H]E₂ (IC50) is calculated by non-linear regression analysis.

Cell Proliferation Assay (MCF-7 Cells)

Objective: To assess the effect of FLTX1 on the proliferation of ER-positive human breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For the assay, cells are switched to a medium with charcoal-stripped FBS to remove endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh estrogen-free medium containing various concentrations of FLTX1 (e.g., 0.01 to 10 µM) or tamoxifen as a positive control. A vehicle control (e.g., DMSO) is also included. For antiestrogenic activity assessment, cells are co-treated with E₂ and FLTX1.

-

Incubation: The cells are incubated for a period of 6 days.

-

Assessment of Cell Viability/Proliferation: Cell proliferation is measured using a standard method such as the MTT assay, SRB assay, or a direct cell count.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. Dose-response curves are generated to determine the concentration of FLTX1 that inhibits cell proliferation by 50% (IC50).

Reporter Gene Assay (Luciferase Assay)

Objective: To measure the ability of FLTX1 to modulate ER-mediated gene transcription.

Methodology:

-

Cell Transfection: ER-positive cells (e.g., MCF7 or T47D) are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE) promoter.

-

Treatment: Transfected cells are treated with FLTX1, E₂ (as an agonist control), tamoxifen (as a SERM control), or a combination of E₂ and FLTX1 for a specified period (e.g., 15-16 hours).

-

Cell Lysis: After treatment, the cells are lysed to release the intracellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: The cell lysate is mixed with a luciferase substrate (luciferin). The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.

-

Measurement: The light intensity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number. The results are expressed as fold-change relative to the vehicle control.

In Vivo Uterotrophic Assay

Objective: To evaluate the estrogenic or antiestrogenic effects of FLTX1 on the uterine weight in immature or ovariectomized rodents.

Methodology:

-

Animal Model: Immature female rodents (e.g., CD-1 mice or Sprague-Dawley rats) are used. Their endogenous estrogen levels are low and stable.

-

Dosing: The animals are treated daily for three consecutive days with subcutaneous injections of FLTX1 at various doses (e.g., 0.01-1 mg/kg/day), a vehicle control, or a positive control (e.g., ethinyl estradiol).

-

Endpoint Measurement: Twenty-four hours after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed.

-

Histological Analysis: Uterine tissues may be fixed, sectioned, and stained (e.g., with H&E) to assess for signs of hyperplasia and hypertrophy. Immunohistochemical staining for proliferation markers like PCNA can also be performed.

-

Data Analysis: The uterine weights are normalized to the body weight. A significant increase in uterine weight compared to the vehicle control indicates an estrogenic effect. The absence of a significant increase demonstrates a lack of agonistic activity.

Conclusion

FLTX1 represents a significant advancement in the field of selective estrogen receptor modulators. Its potent antiestrogenic activity in breast cancer cells, coupled with a lack of estrogenic effects in the uterus, positions it as a promising candidate for further preclinical and clinical development. The fluorescent nature of FLTX1 also provides a unique advantage for basic research, enabling detailed studies of ER localization and dynamics within living cells. The comprehensive data and protocols presented in this guide are intended to facilitate further research into this novel and promising compound.

References

- 1. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, FLTX1, Analyzed by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. digital.csic.es [digital.csic.es]

The Fluorescent Properties of the NBD Moiety in FLTX1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer. By covalently linking a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore to a tamoxifen scaffold, FLTX1 provides a powerful tool for visualizing and tracking the subcellular localization and dynamics of tamoxifen-binding sites. This technical guide delves into the core fluorescent properties of the NBD moiety within the FLTX1 molecule, offering quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid researchers in leveraging this innovative compound.

The NBD group is a small, environmentally sensitive fluorophore. Its fluorescence is typically quenched in aqueous environments but significantly enhanced in hydrophobic settings, making it an excellent probe for studying ligand-receptor interactions within the cellular milieu. In FLTX1, the NBD moiety's fluorescence characteristics provide a direct readout of its binding to intracellular targets, primarily the estrogen receptor.

Quantitative Fluorescent Properties of FLTX1

The fluorescent characteristics of the NBD moiety in FLTX1 have been characterized to provide a quantitative basis for its use in various applications. Below is a summary of the key photophysical parameters.

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | ~476 nm[1] | In the blue region of the visible spectrum. |

| Maximum Emission Wavelength (λem) | ~527-550 nm[2][3] | Emits in the green region of the visible spectrum. |

| Fluorescence Lifetime (τ) | τ1 = 0.15 ns, τ2 = 0.54 ns (Average = 0.2 ns)[4] | The fluorescence decay is best fitted to a double-exponential model, suggesting multiple conformational states or environments of the NBD moiety upon excitation. The decay was measured with excitation at 475 nm and detection at 550 nm.[3] |

| Quantum Yield (Φ) | High (Qualitative) | While a precise numerical quantum yield has not been reported, it is described as being "so high that laser emission has been obtained," indicating a very efficient fluorescence process.[5] |

| Binding Affinity (IC50) for Estrogen Receptor | 87.5 nM[6] | Determined by competitive displacement of [3H]E2 binding to rat uterine estrogen receptors. |

Signaling Pathway of FLTX1 as a Selective Estrogen Receptor Modulator (SERM)

FLTX1, like its parent compound tamoxifen, functions as a SERM. It exerts its primary therapeutic effect by competitively binding to the estrogen receptor (ER), thereby acting as an antagonist in breast tissue. This binding prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes, leading to a halt in the cell cycle and inhibition of tumor cell proliferation.[7][8]

Caption: Antagonistic action of FLTX1 on the estrogen receptor signaling pathway.

Experimental Protocols

Synthesis of FLTX1

FLTX1 is synthesized in a two-step process starting from tamoxifen. The following is a summary of the synthesis protocol.[2][1]

Caption: Synthetic workflow for the preparation of FLTX1.

Materials:

-

Tamoxifen

-

Ethyl chloroformate

-

Dichloroethane

-

4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)

-

Methanol

-

Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

-

N-demethylation of Tamoxifen: Tamoxifen is treated with ethyl chloroformate and refluxed in dichloroethane to yield N-demethyltamoxifen.[2]

-

NBD Conjugation: The resulting N-demethyltamoxifen is then reacted with NBD-Cl in methanol to covalently link the NBD fluorophore, yielding FLTX1.[2]

-

Purification: The final product is purified using standard techniques such as column chromatography.

Fluorescence Spectroscopy of FLTX1

This protocol outlines the general procedure for measuring the fluorescence emission spectrum of FLTX1.

Equipment:

-

Fluorometer/spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Appropriate solvents (e.g., acetone, DMSO)

Procedure:

-

Sample Preparation: Prepare a dilute solution of FLTX1 in a suitable solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength to 476 nm.

-

Set the emission scan range from 500 nm to 650 nm.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

-

-

Blank Measurement: Record the emission spectrum of the solvent alone to be used for background subtraction.

-

Sample Measurement: Record the fluorescence emission spectrum of the FLTX1 solution.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of FLTX1. The peak of this spectrum corresponds to the maximum emission wavelength.

Confocal Microscopy for FLTX1 Imaging in Cells

This protocol describes the use of FLTX1 for imaging estrogen receptors in a breast cancer cell line such as MCF7.[1]

Caption: Experimental workflow for confocal imaging of FLTX1 in cells.

Materials:

-

MCF7 cells

-

Cell culture medium and supplements

-

Glass coverslips

-

FLTX1 stock solution (e.g., in DMSO or acetone)

-

Paraformaldehyde (for fixation)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 or other detergents (for permeabilization, optional)

-

Primary antibody against ERα (for colocalization studies)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Confocal microscope with appropriate laser lines and filters

Procedure:

-

Cell Seeding: Seed MCF7 cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

FLTX1 Labeling: Incubate the cells with a working concentration of FLTX1 (e.g., 50 µM) in culture medium for a specified time (e.g., 2 hours).[6]

-

Washing: Wash the cells with PBS to remove unbound FLTX1.

-

Fixation: Fix the cells with a solution of 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization (Optional): If intracellular targets other than those accessible to the lipophilic FLTX1 are to be stained (e.g., with antibodies), permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Immunostaining (Optional, for Colocalization):

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate with a primary antibody against ERα.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash with PBS.

-

-

Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[1]

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging:

-

Visualize the slides using a confocal microscope.

-

For FLTX1, use an excitation wavelength of ~488 nm and collect emission between ~500-550 nm.

-

Acquire images for other fluorescent channels as needed (e.g., DAPI, secondary antibody).

-

Analyze the images for subcellular localization and colocalization of FLTX1 with target proteins.

-

Conclusion

FLTX1, with its integrated NBD fluorophore, represents a significant advancement in the study of tamoxifen's mechanism of action and the biology of estrogen receptors. The environmentally sensitive and bright fluorescence of the NBD moiety provides a robust signal for high-resolution imaging and spectroscopic applications. This technical guide provides the foundational quantitative data and experimental protocols necessary for researchers to effectively utilize FLTX1 in their studies, paving the way for new insights into estrogen receptor signaling and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Emergent Opto-Chemical Properties of FLTX1 for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLTX1, a novel fluorescent derivative of tamoxifen, has demonstrated significant potential in cancer therapy due to its unique emergent opto-chemical properties. By covalently linking tamoxifen to the fluorophore NBD (nitro-2-1,3-benzoxadiazol-4-yl), FLTX1 retains the antiestrogenic activity of its parent compound while exhibiting novel functionalities, including the ability to act as a photosensitizer for photodynamic therapy. This technical guide provides an in-depth overview of the core attributes of FLTX1, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of FLTX1.

Introduction

Tamoxifen is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] However, its clinical utility is often hampered by undesirable side effects, such as an increased risk of uterine cancers, stemming from its partial agonist activity in certain tissues.[2][4] FLTX1 was developed to overcome these limitations. It is a fluorescent conjugate of tamoxifen that not only allows for intracellular tracking but also possesses emergent opto-chemical properties not found in tamoxifen alone.[1][4] Upon irradiation, FLTX1 can generate reactive oxygen species (ROS), making it a promising candidate for targeted photodynamic therapy in ERα-overexpressing cancers.[1] This dual functionality of targeted endocrine therapy and localized phototoxicity presents a novel and potent strategy for cancer treatment.

Core Properties of FLTX1

Structure and Synthesis

FLTX1 is synthesized through a two-step process. First, tamoxifen undergoes N-demethylation to form N-demethyltamoxifen. Subsequently, the NBD fluorophore is covalently attached to the demethylated nitrogen atom.[3] The small size of the NBD moiety is crucial as it does not sterically hinder the binding of the tamoxifen core to the ligand-binding domain of the estrogen receptor.[1]

Mechanism of Action

FLTX1 exerts its anticancer effects through a dual mechanism:

-

Estrogen Receptor Antagonism: Similar to tamoxifen, FLTX1 competitively binds to the estrogen receptor alpha (ERα), antagonizing the binding of 17β-estradiol.[1][5] This blocks estrogen-dependent gene transcription and inhibits the proliferation of ER+ breast cancer cells.[1][4] Notably, FLTX1 does not exhibit the agonistic effects of tamoxifen on ERα-dependent transcriptional activity, thereby avoiding the associated uterotrophic side effects.[1][2][5]

-

Photodynamic Therapy (PDT): A key emergent property of FLTX1 is its ability to generate ROS upon light irradiation.[1] This photosensitizing capability allows for targeted cell killing. When ERα-positive cells are loaded with FLTX1 and exposed to light of a specific wavelength, the resulting ROS induce oxidative stress and trigger apoptotic cell death.[1][6] This targeted approach minimizes damage to surrounding healthy tissues.

Quantitative Data

The following tables summarize the key quantitative data reported for FLTX1 in various experimental settings.

| Parameter | Cell Line | Value | Reference |

| IC50 for ER Binding | Rat Uterine Cytosol | 87.5 nM | [7][8] |

| IC50 for Luciferase Activity Inhibition | MCF7 | 1.74 µM | [8] |

| T47D-KBluc | 0.61 µM | [8] | |

| Relative Binding Affinity (vs. Tamoxifen) | ERs | 141% | [1] |

Table 1: Receptor Binding and Transcriptional Inhibition

| Cell Line | Treatment | Effect | Reference |

| MCF7 | FLTX1 (0.01-10 µM for 6 days) | Dose-dependent reduction in cell proliferation | [7] |

| MCF7 | FLTX1 (pretreatment for 24h) | Counteracts estradiol-induced cell growth | [7] |

| MCF7 | Tamoxifen (below 1 µM) | Increased cell proliferation (partial agonist effect) | [9] |

| MCF7 | FLTX1 (at 0.1 µM) | Significantly more effective than Tamoxifen | [8][10] |

Table 2: Effects on Cancer Cell Proliferation

| Parameter | Condition | Value | Reference |

| Maximal Excitation Wavelength | Acetone | 476 nm | [3] |

| Maximal Emission Wavelength | Acetone | 527 nm | [3] |

| Fluorescence Lifetime (τ1) | Acetone | 0.15 ns | [4] |

| Fluorescence Lifetime (τ2) | Acetone | 0.54 ns | [4] |

| Average Fluorescence Lifetime | Acetone | 0.2 ns | [4] |

Table 3: Opto-Chemical Properties

Signaling Pathways and Experimental Workflows

Signaling Pathways

The dual mechanism of FLTX1 can be represented by the following signaling pathways:

Caption: Signaling pathways of FLTX1: ER antagonism and photodynamic therapy.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize FLTX1.

References

- 1. researchgate.net [researchgate.net]

- 2. oaepublish.com [oaepublish.com]

- 3. researchgate.net [researchgate.net]

- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. researchgate.net [researchgate.net]

- 10. FRET mechanism between a fluorescent breast-cancer drug and photodynamic therapy sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FLTX1 in Elucidating Non-Canonical Estrogen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The classical, genomic signaling of estrogen receptors (ERs) has been extensively studied. However, the significance of non-canonical, rapid signaling pathways initiated at the cell membrane is increasingly recognized, particularly in the context of endocrine resistance and cancer progression. The fluorescent tamoxifen derivative, FLTX1, has emerged as a valuable tool for visualizing and characterizing estrogen receptors, including those localized to the plasma membrane that mediate these non-genomic effects. This technical guide provides an in-depth overview of FLTX1's application in studying non-canonical estrogen receptor signaling, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Non-Canonical Estrogen Receptor Signaling

Estrogen signaling is not limited to the regulation of gene expression through nuclear receptors. A significant component of estrogen's physiological and pathological effects is mediated by rapid, non-genomic signaling cascades initiated by a subpopulation of estrogen receptors located at the cell membrane (mERs) and the G protein-coupled estrogen receptor (GPER).[1] These non-canonical pathways involve the rapid activation of various protein kinases, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to downstream effects on cell proliferation, survival, and migration.[1][2][3]

The study of these pathways has been challenging due to the difficulty in specifically visualizing and targeting membrane-associated estrogen receptors. FLTX1, a fluorescent derivative of the selective estrogen receptor modulator (SERM) tamoxifen, offers a unique solution to this challenge.[4][5]

FLTX1: A Fluorescent Probe for Estrogen Receptors

FLTX1 is a molecule in which tamoxifen is covalently linked to a fluorescent dye.[6] This design allows it to retain the ability to bind to estrogen receptors while enabling their visualization through fluorescence microscopy.[4][5] Critically, FLTX1 can be used in both permeabilized and non-permeabilized cells, allowing for the specific labeling of intracellular and membrane-bound ERs, respectively.[7][8] This characteristic is pivotal for distinguishing between canonical and non-canonical ER populations.

An important feature of FLTX1 is its distinct pharmacological profile compared to its parent compound, tamoxifen. While exhibiting potent antiestrogenic properties in breast cancer cells, FLTX1 is notably devoid of the estrogenic agonistic effects in the uterus that are associated with tamoxifen, making it a potentially safer therapeutic alternative.[6][7][8]

Quantitative Data on FLTX1 Interactions

The following tables summarize key quantitative data regarding the binding and activity of FLTX1.

Table 1: FLTX1 Binding Affinity and Competitive Inhibition

| Parameter | Cell Line/System | Value | Reference |

| IC50 for [3H]E2 displacement | Rat uterine cytosol | 87.5 nM | [7][8] |

| XPGlide Score (in silico) | ERα Ligand Binding Domain | -11.55 kcal/mol | [6] |

Table 2: Functional Activity of FLTX1

| Assay | Cell Line | Effect | IC50 / Concentration | Reference |

| Cell Proliferation | MCF-7 | Inhibition | More effective than Tamoxifen at 0.1 µM | [7][8] |

| E2-induced Luciferase Activity | MCF-7 | Inhibition | 1.74 µM | [8] |

| E2-induced Luciferase Activity | T47D-KBluc | Inhibition | 0.61 µM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of FLTX1 in research. Below are protocols for key experiments.

Labeling of Membrane and Intracellular Estrogen Receptors with FLTX1

This protocol, adapted from Morales et al. (2016), describes the use of FLTX1 for visualizing ERs in both non-permeabilized (membrane) and permeabilized (total) conditions.[5]

Materials:

-

FLTX1 stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency.

-

FLTX1 Staining:

-

For membrane ERs (non-permeabilized):

-

Wash cells twice with PBS.

-

Incubate cells with FLTX1 (typically 50-100 µM) in cell culture medium for 2 hours at 37°C.

-

Wash cells five times with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

For total ERs (permeabilized):

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells three times with PBS.

-

Incubate cells with FLTX1 (typically 50-100 µM) in PBS for 2 hours at room temperature.

-

Wash cells five times with PBS.

-

-

-

Counterstaining and Mounting:

-

Incubate cells with DAPI in PBS for 5 minutes to stain the nuclei.

-

Wash cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the fluorescent signal using a confocal microscope with appropriate laser lines and filters for FLTX1 (excitation ~476 nm, emission ~527 nm) and DAPI.

Competitive Binding Assay

This assay is used to determine the specificity of FLTX1 binding to estrogen receptors.

Materials:

-

Cells expressing estrogen receptors

-

FLTX1

-

Unlabeled competitor (e.g., estradiol, tamoxifen)

-

Assay buffer (e.g., PBS or appropriate binding buffer)

-

Fluorescence plate reader or microscope for quantification

Procedure:

-

Cell Preparation: Prepare cells as for staining (either live or fixed, depending on the experimental question).

-

Competition:

-

Incubate the cells with a fixed concentration of FLTX1 in the presence of increasing concentrations of the unlabeled competitor for a predetermined time (e.g., 2 hours).

-

-

Washing: Wash the cells thoroughly with ice-cold assay buffer to remove unbound ligands.

-

Quantification: Measure the fluorescence intensity of the bound FLTX1 using a fluorescence plate reader or by quantifying the fluorescence signal from images acquired with a fluorescence microscope.

-

Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. The data can be fitted to a competition binding curve to determine the IC50 of the competitor.

ERE-Luciferase Reporter Gene Assay

This assay assesses the ability of FLTX1 to modulate the transcriptional activity of nuclear estrogen receptors.

Materials:

-

Cells stably or transiently transfected with an Estrogen Response Element (ERE)-luciferase reporter construct.

-

FLTX1

-

Estradiol (E2)

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a multi-well plate.

-

Treatment:

-

For antagonist activity: Pre-treat cells with increasing concentrations of FLTX1 for a specified time (e.g., 1 hour) before stimulating with a fixed concentration of E2.

-

For agonist activity: Treat cells with increasing concentrations of FLTX1 alone.

-

-

Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the concentration of FLTX1 to determine its effect on ER transcriptional activity.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and experimental workflows related to the study of non-canonical estrogen signaling with FLTX1.

Signaling Pathways

Caption: Non-canonical estrogen receptor signaling pathways.

Caption: Utility of FLTX1 in identifying membrane estrogen receptors.

Experimental Workflows

Caption: Workflow for a competitive binding assay using FLTX1.

Caption: Workflow for an ERE-luciferase reporter gene assay.

The Role of FLTX1 in Studying Non-Canonical Signaling: Current Applications and Future Directions

The primary role of FLTX1 in the study of non-canonical estrogen signaling lies in its ability to visualize and confirm the presence of estrogen receptors at the plasma membrane.[4][5] By using FLTX1 in non-permeabilized cells, researchers can specifically label mERs and GPER, providing a crucial first step in dissecting their downstream signaling. Competition assays with unlabeled ligands can further characterize the binding sites available to FLTX1 on the cell surface.[9]

While direct evidence of FLTX1 being used to track the downstream activation of MAPK or PI3K/Akt pathways is limited in the current literature, its fluorescent properties open up several possibilities for future research:

-

Co-localization Studies: FLTX1 can be used in conjunction with fluorescently tagged antibodies against signaling proteins (e.g., Src, PI3K, Ras) to investigate the recruitment of these molecules to the plasma membrane upon estrogen stimulation.

-

Live-Cell Imaging: The fluorescence of FLTX1 allows for real-time tracking of mERs. This can be used to study receptor dimerization, internalization, and trafficking in response to different ligands, providing insights into the dynamics of non-canonical signaling initiation.

-

FRET-based Assays: Förster Resonance Energy Transfer (FRET) assays could be designed using FLTX1 as a donor or acceptor to study the direct interaction of mERs with other membrane proteins or signaling molecules in living cells.

Conclusion

FLTX1 is a powerful and versatile tool for the study of estrogen receptor biology. Its unique ability to label both intracellular and membrane-bound receptors, combined with its distinct pharmacological profile, makes it particularly valuable for investigating the complexities of non-canonical estrogen signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to incorporate FLTX1 into their studies. As imaging technologies and molecular biology techniques continue to advance, the applications of FLTX1 are poised to expand, further illuminating the intricate and rapid signaling networks governed by estrogen.

References

- 1. embopress.org [embopress.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Proteomic and transcriptomic profiling reveals a link between the PI3K pathway and lower estrogen-receptor (ER) levels and activity in ER+ breast cancer [pubmed.ncbi.nlm.nih.gov]

- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, FLTX1, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Labeling Estrogen Receptors in MCF7 Cells with FLTX1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a key biomarker and therapeutic target in breast cancer. Visualizing ER in its native cellular environment is crucial for understanding its function and for the development of novel therapeutics. FLTX1 is a fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). By combining the ER-binding properties of tamoxifen with a 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore, FLTX1 allows for the direct visualization of estrogen receptors in cells.[1] This document provides a detailed protocol for the labeling of estrogen receptors in MCF7 human breast cancer cells using FLTX1, along with relevant technical data and a depiction of the associated signaling pathway. MCF7 cells are a well-established model for ER-positive breast cancer as they express significant levels of estrogen receptor alpha (ERα).

FLTX1 Properties and Performance

FLTX1 is a valuable tool for studying estrogen receptors due to its specific binding and fluorescent properties. It exhibits a strong affinity for the estrogen receptor, comparable to that of tamoxifen, and acts as an antagonist, inhibiting estrogen-induced cellular proliferation.

Table 1: FLTX1 Spectral and Binding Characteristics

| Property | Value | Reference |

| Excitation Maximum | ~476 nm | [2] |

| Emission Maximum | ~527 nm | [2] |

| ER Binding Affinity (IC₅₀) | 87.5 nM (rat uterine ER) | [1][3] |

| Antiestrogenic Activity in MCF7 cells (IC₅₀) | 1.74 µM (inhibition of E₂-induced luciferase activity) | [1] |

Table 2: Antagonistic Activity of FLTX1 in MCF7 Cells

| Treatment | Effect on Cell Proliferation |

| FLTX1 (0.01-10 µM) | Dose-dependent reduction in MCF7 cell proliferation. |

| FLTX1 (pretreatment) + Estradiol (E₂) | Counteracts the increase in cell growth induced by E₂.[1] |

Experimental Protocols

This section provides detailed protocols for the culture of MCF7 cells and the subsequent labeling of estrogen receptors with FLTX1 for confocal microscopy.

MCF7 Cell Culture

MCF7 cells require careful handling to maintain their estrogen receptor expression and viability.

Materials:

-

MCF7 cells

-

Eagle's Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well plates or chamber slides

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing MEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed MCF7 cells in a T-75 flask at a density that allows them to reach 80-90% confluency within a few days.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Media Change: Change the medium every 2-3 days.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.

-

Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Centrifuge the cells at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments (e.g., in 6-well plates or on chamber slides).

-

FLTX1 Labeling of Estrogen Receptors

This protocol is adapted for confocal microscopy and can be performed under permeabilizing or non-permeabilizing conditions to visualize intracellular or membrane-associated ERs, respectively. The following protocol describes labeling under permeabilizing conditions for intracellular ER visualization.

Materials:

-

MCF7 cells cultured on chamber slides or coverslips

-

FLTX1 stock solution (e.g., 10 mM in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

PBS

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation: Culture MCF7 cells on chamber slides or coverslips to approximately 70-80% confluency.

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

FLTX1 Staining:

-

Prepare a working solution of FLTX1 in PBS at a final concentration of 50-100 µM.

-

Incubate the cells with the FLTX1 working solution for 2 hours at room temperature in the dark.

-

Wash the cells five times with PBS for 5 minutes each to remove unbound FLTX1.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Imaging:

-

Visualize the labeled cells using a confocal microscope.

-

Confocal Microscopy Settings

The following are general guidelines for imaging FLTX1, which contains an NBD fluorophore. Optimal settings may vary depending on the specific microscope and experimental conditions.

-

Excitation: Use a laser line close to the excitation maximum of NBD, such as a 488 nm argon laser.

-

Emission Detection: Set the detector to collect emission between 500 nm and 550 nm.

-

DAPI (Nuclear Stain):

-

Excitation: ~405 nm

-

Emission: ~460 nm

-

-

Pinhole: Set to 1 Airy unit to achieve a good balance between signal and resolution.

-

Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

Image Acquisition: Acquire images sequentially for each channel to avoid bleed-through.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protocol for labeling estrogen receptors with FLTX1 in MCF7 cells.

Caption: Workflow for FLTX1 labeling of estrogen receptors in MCF7 cells.

Estrogen Receptor Signaling Pathway

FLTX1 acts as an antagonist to the estrogen receptor, thereby inhibiting the downstream signaling cascade initiated by estrogen. The diagram below provides a simplified overview of the canonical estrogen receptor signaling pathway.

Caption: Simplified estrogen receptor signaling pathway and the antagonistic action of FLTX1.

References

Application Notes and Protocols for FLTX1 in Confocal Microscopy

Topic: Using FLTX1 in Confocal Microscopy for Estrogen Receptor Alpha (ERα) Colocalization

Audience: Researchers, scientists, and drug development professionals.

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound serves as a valuable tool for visualizing and studying the subcellular localization and dynamics of estrogen receptors (ERs), particularly ERα. By covalently linking tamoxifen to a nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore, FLTX1 allows for direct fluorescence imaging of ERα in fixed and living cells.[1][2] Its utility in confocal microscopy enables high-resolution spatial analysis of ERα distribution and its colocalization with other cellular components. These application notes provide detailed protocols for the use of FLTX1 in colocalization studies with ERα, quantitative data on its binding and functional characteristics, and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data reported for FLTX1, providing a basis for its application in studying ERα.

| Parameter | Value | Cell/System | Significance |

| IC50 for ERα Binding | 87.5 nM[1][3][4] | Rat Uterine Cytosol | Demonstrates high-affinity binding of FLTX1 to ERα, comparable to tamoxifen. |

| Relative Binding Affinity | 141% (compared to Tamoxifen)[5] | ERs | Indicates a slightly higher binding affinity for ERs than the parent compound, tamoxifen. |

| Inhibition of Cell Proliferation | Dose-dependent reduction | MCF-7 breast cancer cells | Confirms the antiestrogenic activity of FLTX1 in an ERα-positive cell line.[1][3] |